molecular formula C21H23N3O4S B2761463 3-(3-Methoxyphenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1358592-50-3

3-(3-Methoxyphenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2761463
CAS RN: 1358592-50-3
M. Wt: 413.49
InChI Key: NVIZSTMUCZUDTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the spirocyclic ring, the attachment of the methoxyphenyl and tosyl groups, and possibly other steps depending on the specific synthetic route .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The spirocyclic structure would contribute to the three-dimensionality of the molecule, while the methoxyphenyl and tosyl groups would likely add additional complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the methoxyphenyl and tosyl groups could potentially make the compound reactive towards certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the size and shape of the molecule, the types of functional groups present, and the overall polarity of the molecule .

Scientific Research Applications

Synthesis of Spirotetramat

This compound could potentially be used in the synthesis of Spirotetramat . Spirotetramat is a second-generation insecticide developed by Bayer CropScience . It has a good efficacy and safety for crops . Its unique two-way internal absorption and transport properties enable spirotetramat to be transported to any part of the plant, which can effectively prevent egg hatching and larval development of pests on roots and leaves .

Antioxidant Activity

Compounds containing the 2-methoxyphenol moiety core structure have been found to exhibit antioxidant activity . Antioxidants are compounds that can interact with free radicals in a safe way, terminate the reaction, and convert them to a harmless molecule by offering an electron . Therefore, this compound could potentially be used in the development of therapeutic antioxidants.

3. Synthesis of Ether Functionalization of Spiro-Tetronic Acid Derivatives A novel series of ether functionalization of spiro-tetronic acid derivatives have been designed and conveniently synthesized via three steps, including esterification, one-pot heterocyclization, and etherification reactions . This compound could potentially be used in the synthesis of these derivatives.

Development of New Pesticides

Given its potential role in the synthesis of Spirotetramat, this compound could also be used in the development of new pesticides. Spirotetramat has been found to be effective in controlling pests for as long as two months , suggesting that similar compounds could also have long-lasting efficacy.

Research into Disease Prevention

The antioxidant activity of compounds containing the 2-methoxyphenol moiety core structure suggests that this compound could potentially be used in research into disease prevention . Oxidative stress is a causative factor in the pathophysiology of numerous diseases, such as diabetes, atherosclerosis, cancer, and neurodegenerative and cardiovascular diseases . Therefore, this compound could potentially be used in the development of treatments for these conditions.

Development of New Pharmaceuticals

Given its potential antioxidant activity and role in the synthesis of Spirotetramat, this compound could potentially be used in the development of new pharmaceuticals. The ability to interact with free radicals and convert them to harmless molecules suggests potential applications in the development of drugs to treat conditions in which oxidative stress is a contributing factor .

Mechanism of Action

The mechanism of action of this compound is not clear from the information available. If it were a drug or pesticide, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and testing for potential biological activity .

properties

IUPAC Name

3-(3-methoxyphenyl)-8-(4-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-15-6-8-18(9-7-15)29(26,27)24-12-10-21(11-13-24)22-19(20(25)23-21)16-4-3-5-17(14-16)28-2/h3-9,14H,10-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIZSTMUCZUDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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